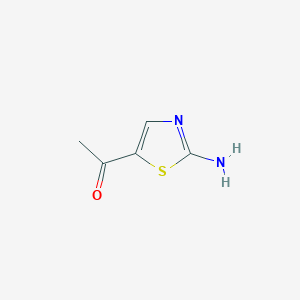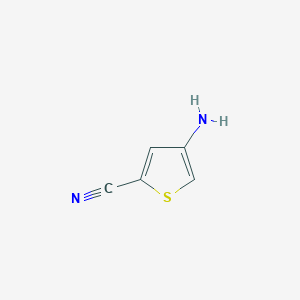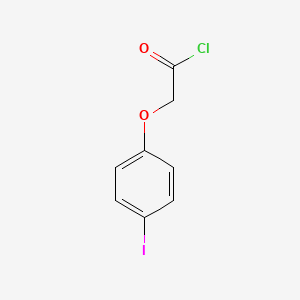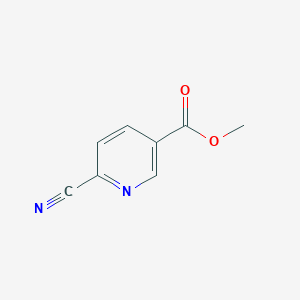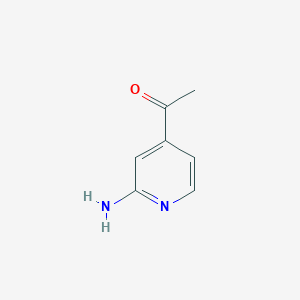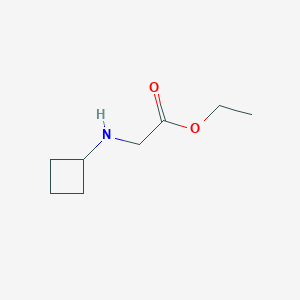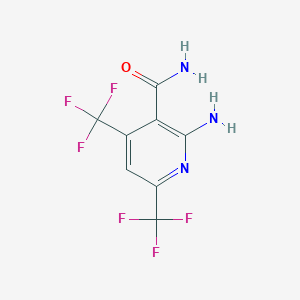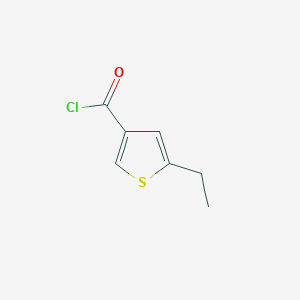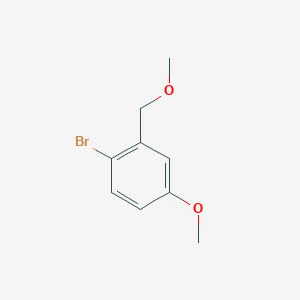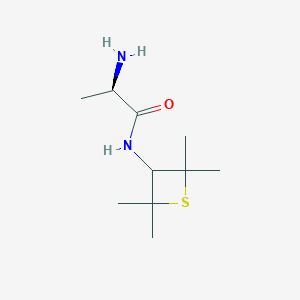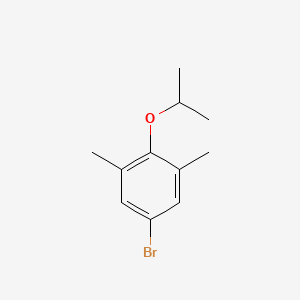
5-Bromo-2-isopropoxy-1,3-dimethylbenzene
説明
Synthesis Analysis
The synthesis of brominated aromatic compounds is well-documented in the provided papers. For instance, paper describes the bromination of 4,5-dimethyl-1,3-cyclohexanedione followed by oxidation to yield 5-bromo-2,3-dimethylphenol. This process involves the introduction of a bromine atom into an aromatic ring, which is a common step in the synthesis of brominated aromatic compounds. Similarly, paper details the synthesis of a green light-emitting monomer through a Horner-Wittig-Emmons reaction, which also involves a brominated aromatic compound as an intermediate.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex, as seen in paper , which reports the X-ray structure characterization of antipyrine derivatives. These compounds exhibit a variety of intermolecular interactions, such as hydrogen bonds and π-interactions, which are crucial for their solid-state structures. Although the specific compound "5-Bromo-2-isopropoxy-1,3-dimethylbenzene" is not analyzed, the general principles of molecular interactions and structure elucidation can be applied to understand its molecular conformation.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds can be inferred from the studies presented. For example, paper discusses the isomerization of a brominated styrylbenzene and its potential as a probe for amyloid plaques in Alzheimer's disease. The presence of bromine in the molecule can influence its reactivity and interaction with biological targets. The chemical reactions involving brominated compounds are often pivotal in the development of pharmaceuticals and materials with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Paper provides insight into the solid-state structures and energetics of antipyrine derivatives, which are stabilized by a combination of hydrogen bonds and π-interactions. These interactions can affect the melting points, solubility, and other physical properties of the compounds. The presence of bromine can also impact the electronic properties, as seen in paper , where the light-emitting performance of a brominated monomer is investigated.
科学的研究の応用
Organic Synthesis
- Field : Organic Chemistry
- Application : 1-Bromo-2-isopropoxybenzene is used as an intermediate in organic syntheses .
Protodeboronation of Pinacol Boronic Esters
- Field : Chemical Science
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .
- Method : This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results : Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
特性
IUPAC Name |
5-bromo-1,3-dimethyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7(2)13-11-8(3)5-10(12)6-9(11)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYBRXPQSWOQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropoxy-1,3-dimethylbenzene | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

